Pentane-1,5-diyl bis(morpholin-4-ylacetate)
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Overview
Description
5-{[2-(MORPHOLIN-4-YL)ACETYL]OXY}PENTYL 2-(MORPHOLIN-4-YL)ACETATE is a complex organic compound featuring morpholine groups Morpholine is a heterocyclic amine with the formula O(CH₂CH₂)₂NH, known for its versatility in chemical synthesis and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(MORPHOLIN-4-YL)ACETYL]OXY}PENTYL 2-(MORPHOLIN-4-YL)ACETATE typically involves the esterification of 5-hydroxypentyl acetate with 2-(morpholin-4-yl)acetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation can further enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{[2-(MORPHOLIN-4-YL)ACETYL]OXY}PENTYL 2-(MORPHOLIN-4-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: The morpholine groups can be oxidized to form N-oxides.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
5-{[2-(MORPHOLIN-4-YL)ACETYL]OXY}PENTYL 2-(MORPHOLIN-4-YL)ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its morpholine groups.
Medicine: Explored for its potential as a drug candidate, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-{[2-(MORPHOLIN-4-YL)ACETYL]OXY}PENTYL 2-(MORPHOLIN-4-YL)ACETATE involves its interaction with specific molecular targets. The morpholine groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester groups can undergo hydrolysis, releasing active metabolites that interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: An aniline derivative with chlorine substituents.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in flexible plastic articles.
Uniqueness
5-{[2-(MORPHOLIN-4-YL)ACETYL]OXY}PENTYL 2-(MORPHOLIN-4-YL)ACETATE is unique due to its dual morpholine groups, which provide distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C17H30N2O6 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
5-(2-morpholin-4-ylacetyl)oxypentyl 2-morpholin-4-ylacetate |
InChI |
InChI=1S/C17H30N2O6/c20-16(14-18-4-10-22-11-5-18)24-8-2-1-3-9-25-17(21)15-19-6-12-23-13-7-19/h1-15H2 |
InChI Key |
MSGKRICMDYTADE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)OCCCCCOC(=O)CN2CCOCC2 |
Origin of Product |
United States |
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